3-Fluoro-2-(propan-2-yloxy)benzoic acid
Overview
Description
Scientific Research Applications
Fluorescence Probes for Reactive Oxygen Species Detection :
- (Setsukinai et al., 2003) developed novel fluorescence probes, HPF and APF, to detect highly reactive oxygen species. These probes are beneficial in studying the roles of hROS in biological and chemical applications.
Chemical Synthesis and Antitumor Effects :
- (Pero, Babiarz-Tracy & Fondy, 1977) explored the synthesis and effects of 3-Fluoro-1-hydroxypropan-2-one and its derivatives, discussing their chemical structure, alkylating ability, toxicity, and antitumor effects.
Design of Functional Fluorescence Probes :
- (Tanaka et al., 2001) studied the relationship between the fluorescence properties of fluorescein derivatives and the HOMO levels of their benzoic acid moieties, aiding in the design of functional fluorescence probes for biomolecule detection.
Novel Prodrugs for Antibody-Directed Therapy :
- (Springer, Niculescu-Duvaz & Pedley, 1994) described the synthesis of fluorinated potential prodrugs for antibody-directed enzyme prodrug therapy, demonstrating their effectiveness as substrates for CPG2 enzyme and their cytotoxicity upon activation.
Directed Lithiation of Benzoic Acids :
- (Bennetau, Mortier, Moyroud & Guesnet, 1995) investigated the directed lithiation of unprotected benzoic acids, including fluorobenzoic acids, providing insights into the synthesis of ortho-substituted benzoic acids.
Anaerobic Transformation in Environmental Systems :
- (Genthner, Townsend & Chapman, 1989) used isomeric fluorophenols to study the transformation of phenol to benzoate by an anaerobic, phenol-degrading consortium.
Safety And Hazards
properties
IUPAC Name |
3-fluoro-2-propan-2-yloxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-6(2)14-9-7(10(12)13)4-3-5-8(9)11/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHADWSYVQMNENT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-(propan-2-yloxy)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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